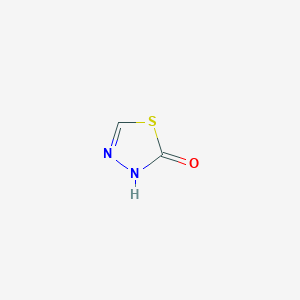

1,3,4-Thiadiazol-2-ol

描述

Historical Context and Evolution of 1,3,4-Thiadiazole (B1197879) Derivatives in Scientific Inquiry

The journey into the chemistry of 1,3,4-thiadiazoles began in the late 19th century. The initial synthesis of a 1,3,4-thiadiazole was first described by Fischer in 1882, with the true nature of the ring system being elucidated by Freund and Kuh in 1890. nih.govnih.gov The discovery of phenylhydrazines and hydrazine (B178648) in the late nineteenth century was a crucial precursor to the development of 1,3,4-thiadiazole chemistry. nih.gov

Early research in the first half of the 20th century was largely focused on the fundamental synthesis and characterization of these novel heterocyclic compounds. However, the landscape of 1,3,4-thiadiazole research underwent a significant transformation with the advent of "sulfur drugs" and the later discovery of mesoionic compounds, which greatly accelerated progress in the field. nih.govajprd.com This period marked a shift from purely academic exploration to the investigation of the biological potential of these derivatives. The synthesis of novel thiadiazole derivatives and the study of their chemical and biological behavior have become increasingly important in recent decades. nih.gov

| Key Milestone | Year | Significance |

| First Description | 1882 | The first 1,3,4-thiadiazole was described by Fischer. nih.govfrontiersin.org |

| Elucidation of Ring Nature | 1890 | The true nature of the ring system was demonstrated by Freund and Kuh. nih.govnih.gov |

| Accelerated Progress | Mid-20th Century | The advent of sulphur drugs and the discovery of mesoionic compounds spurred rapid advancements. nih.govajprd.com |

| Modern Era | Late 20th Century - Present | Intense investigation into diverse pharmacological activities of 1,3,4-thiadiazole derivatives. nih.govresearchgate.net |

Overview of the 1,3,4-Thiadiazole Ring System within Heterocyclic Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocycle with the molecular formula C₂H₂N₂S. It is one of four isomers of thiadiazole, which also include 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole. arjonline.org The 1,3,4-thiadiazole isomer is particularly noted for its high aromaticity, which contributes to its stability in vivo. nih.govnih.gov

Significance of the 1,3,4-Thiadiazol-2-ol Moiety in Modern Chemical and Biological Research

The introduction of a hydroxyl (-OH) group at the 2-position of the 1,3,4-thiadiazole ring to form This compound creates a molecule of significant interest. A key feature of this compound is its ability to exist in different tautomeric forms. nih.govajprd.com Specifically, it can exist in an equilibrium between the hydroxy (-ol) form and a thione form. This tautomerism plays a critical role in its reactivity and biological interactions.

In modern chemical research, this compound and its tautomers serve as versatile building blocks for synthesizing more complex derivatives. The functional groups are amenable to various chemical modifications, allowing for the creation of extensive libraries of compounds for screening.

The true significance of the 1,3,4-thiadiazole scaffold, and by extension its hydroxylated derivative, lies in its wide range of reported biological activities. Research has shown that compounds incorporating this nucleus exhibit a broad spectrum of pharmacological properties.

Reported Biological Activities of 1,3,4-Thiadiazole Derivatives in Research:

| Biological Activity | Research Focus |

| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. scispace.comnih.gov |

| Anticancer | Derivatives have shown antiproliferative activity against several cancer cell lines. nih.govnih.gov |

| Anti-inflammatory | Investigated for their potential to reduce inflammation. nih.gov |

| Anticonvulsant | Studied for their ability to protect against seizures. frontiersin.orgarjonline.org |

| Antiviral | Explored for activity against viruses like Hepatitis B. researchgate.netnih.gov |

| Antitubercular | Researched as potential agents against Mycobacterium tuberculosis. nih.gov |

| Agricultural Agents | Used in the development of herbicides and fungicides. nih.govfrontiersin.org |

The structural versatility of 1,3,4-thiadiazole derivatives allows medicinal chemists to fine-tune their pharmacological effects, making this scaffold a privileged structure in drug design and development. nih.govresearchgate.net The ongoing exploration of derivatives, such as this compound, continues to be a vibrant and promising area of scientific inquiry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2OS/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZHELCFKSFINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510616 | |

| Record name | 1,3,4-Thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-66-9 | |

| Record name | 1,3,4-Thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3,4 Thiadiazol 2 Ol and Its Diverse Analogues

Foundational Cyclization Strategies for 1,3,4-Thiadiazole (B1197879) Ring Construction

The synthesis of the 1,3,4-thiadiazole core is primarily achieved through various cyclization reactions. These methods often involve the formation of the key N-C-S linkage within the five-membered ring.

Cyclocondensation of Thiosemicarbazide (B42300) Derivatives

The cyclization of thiosemicarbazide and its substituted derivatives stands as a widely utilized and efficient route to 1,3,4-thiadiazoles. sbq.org.brijiras.com This method typically involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, often in the presence of a dehydrating agent. The mechanism initiates with a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the acid, followed by dehydration. Subsequent intramolecular cyclization via attack by the sulfur atom and further dehydration yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Various reagents can be employed to facilitate this cyclocondensation, including:

Acids: Concentrated sulfuric acid, phosphoric acid, and methanesulfonic acid are commonly used. jrespharm.comsbq.org.brmdpi.com For instance, heating 4-phenylthiosemicarbazide (B147422) with formic acid leads to the formation of 2-anilino-1,3,4-thiadiazole. sphinxsai.com

Acid Chlorides: Acetyl chloride can react with thiosemicarbazide to produce 2-amino-5-methyl-1,3,4-thiadiazole. sphinxsai.com

Phosphorus Oxychloride (POCl₃): This reagent is effective for the cyclization of 1-aroyl-4-substituted thiosemicarbazides. mdpi.comarabjchem.org

Polyphosphate Ester (PPE): A one-pot method using PPE has been developed for the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from a thiosemicarbazide and a carboxylic acid, avoiding more toxic reagents. mdpi.com

Table 1: Examples of 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides

| Starting Thiosemicarbazide | Reagent | Product | Reference |

| Thiosemicarbazide | Acetyl chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | sphinxsai.com |

| 4-Phenylthiosemicarbazide | Formic acid | 2-Anilino-1,3,4-thiadiazole | sphinxsai.com |

| 1,4-Dibenzoylthiosemicarbazide | Phosphoric acid | 2-Benzamido-5-phenyl-1,3,4-thiadiazole | sphinxsai.com |

| 1-Aroyl-4-substituted thiosemicarbazides | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazoles | arabjchem.org |

| Thiosemicarbazide | Benzoic Acid / PPE | 2-Amino-5-phenyl-1,3,4-thiadiazole | mdpi.com |

Reactions Involving Acylhydrazines and Various Sulfur Reagents

Acylhydrazines (or acid hydrazides) serve as versatile precursors for 1,3,4-thiadiazoles when reacted with a sulfur-containing reagent. sbq.org.brijiras.com These syntheses often proceed in two or more steps, where the initial reaction forms a thiosemicarbazide or a related intermediate, which then undergoes cyclization. sbq.org.br

Common sulfur reagents include:

Carbon Disulfide (CS₂): In the presence of a base like potassium hydroxide, acylhydrazines react with CS₂ to form dithiocarbazate intermediates that can be cyclized. sbq.org.brscite.ai

Isothiocyanates: The reaction of acylhydrazines with isothiocyanates provides a direct route to N-substituted-1,3,4-thiadiazole derivatives. sbq.org.br

Elemental Sulfur (S₈): A direct coupling of primary nitroalkanes and acylhydrazines can be achieved using elemental sulfur and sodium sulfide, yielding multi-functionalized 1,3,4-thiadiazoles under mild conditions. nih.govresearchgate.net

Phosphorus Pentasulfide (P₂S₅) and Lawesson's Reagent: These are powerful thionating agents used for the cyclization of N,N'-diacylhydrazines, though their use can be limited by harsh conditions and byproduct formation. ijiras.com

Table 2: Synthesis of 1,3,4-Thiadiazoles from Acylhydrazines

| Acylhydrazine | Sulfur Reagent | Conditions | Product Type | Reference |

| Acylhydrazine | Isothiocyanate | - | 2-Substituted-1,3,4-thiadiazoles | sbq.org.br |

| N,N'-Diacylhydrazines | P₂S₅ or Lawesson's Reagent | DMF, Dioxane, or THF | 2,5-Disubstituted-1,3,4-thiadiazoles | ijiras.com |

| Benzoylhydrazine | Nitroethane, S₈, Na₂S·9H₂O | DMF, rt, 24h | 2-Methyl-5-phenyl-1,3,4-thiadiazole | researchgate.net |

Synthesis via Dithiocarbazates and Related Precursors

Dithiocarbazates and their derivatives are key intermediates in the synthesis of 1,3,4-thiadiazoles. sbq.org.brsphinxsai.com One of the fundamental reactions in this category is the formation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) from the reaction of hydrazine (B178648) with two equivalents of carbon disulfide in a basic medium. sphinxsai.com

Furthermore, the acid-catalyzed cyclization of 3-acyldithiocarbazic esters is a general method for preparing substituted thiadiazoles. sphinxsai.comtandfonline.comtandfonline.com For example, heating methyl/benzyl (B1604629) 2-benzylidenehydrazinecarbodithioate derivatives with acetic anhydride (B1165640) in N-methylpyrrolidone (NMP) produces 3-acetyl-2-aryl-5-methylthio-2,3-dihydro-1,3,4-thiadiazoles. tandfonline.com

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,3,4-thiadiazole derivatives in a single step. nih.govrsc.org These reactions combine three or more starting materials in a one-pot synthesis, often leading to high yields and structural diversity.

Notable examples include:

A one-pot, three-component reaction of 5-substituted-phenyl-1,3,4-thiadiazol-2-amines, various benzaldehydes, and 2-mercaptoacetic acid to produce thiazolidine-4-one hybrids of 1,3,4-thiadiazole. nih.gov

The synthesis of novel pyranopyrazole derivatives through a domino multicomponent reaction involving 2,5-dihydrazino-1,3,4-thiadiazole, malononitrile, a substituted aldehyde, and ethyl acetoacetate. ekb.eg

A copper-mediated three-component reaction between two different N-tosyl hydrazones and elemental sulfur to create unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles. acs.org

Conversion from Other Heterocycles (e.g., 1,3,4-Oxadiazoles)

The 1,3,4-thiadiazole ring can be synthesized through the transformation of other heterocyclic systems, most notably 1,3,4-oxadiazoles. sbq.org.br This conversion is based on the bioisosteric relationship between oxygen and sulfur. acs.org A common method for this transformation is the reaction of a 2,5-disubstituted-1,3,4-oxadiazole with a thionating agent like thiourea. mdpi.comtandfonline.comcapes.gov.brnih.gov This reaction is typically carried out by heating the oxadiazole with thiourea, sometimes in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com Similarly, phosphorus pentasulfide or Lawesson's reagent can also be used for this conversion. acs.org

Strategic Derivatization at the 2-Hydroxyl Position and Ring Heteroatoms

The 1,3,4-thiadiazol-2-ol core, which exists in tautomeric equilibrium with 1,3,4-thiadiazol-2(3H)-thione, provides reactive sites for further functionalization. Derivatization at the 2-position (oxygen or sulfur) and the ring nitrogen atoms allows for the synthesis of a vast library of analogues with tailored properties.

The hydroxyl group of this compound can undergo typical alcohol reactions. For instance, it can be esterified with acyl chlorides. The tautomeric thione form is also highly reactive. The exocyclic sulfur can be alkylated, for example, with methyl iodide. connectjournals.com

Furthermore, the thiadiazole ring itself can undergo electrophilic substitution, often at the 5-position if it is unsubstituted, allowing for the introduction of various functional groups.

Nucleophilic Substitution Reactions and Functionalization

The functionalization of the 1,3,4-thiadiazole core is often achieved through nucleophilic substitution, leveraging the reactivity of its tautomeric forms, particularly the thiol form. The thione-thiol tautomerism makes the sulfur atom a potent nucleophile, readily participating in S-alkylation reactions. researchgate.net

A key strategy involves the reaction of 5-substituted-1,3,4-thiadiazole-2-thiols with electrophiles. For instance, reacting 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides with 5-(substituted-amino)-1,3,4-thiadiazole-2-thiols leads to the formation of a thioether linkage through nucleophilic substitution. researchgate.net Similarly, the reaction between 2-chloroacetyl chloride and 5-(substituted-amino)-1,3,4-thiadiazole-2-thiols yields key intermediates for further substitution. mdpi.com

In a novel approach, aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives were synthesized through a mechanism involving an internal nucleophilic substitution followed by an SN2-type reaction. tandfonline.com This multi-step synthesis begins with the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) with an α-bromo ketone, followed by reduction and subsequent reaction with alkyl halides in the presence of a strong base like sodium hydride (NaH). tandfonline.com The hydroxyl group on an azetidine (B1206935) ring attached to the thiadiazole core can also undergo typical alcohol reactions, while the thiadiazole ring itself can participate in electrophilic substitutions at the 5-position for further derivatization.

Functional groups attached to moieties on the thiadiazole ring can also be sites for nucleophilic substitution. For example, a chlorophenyl group attached to the thiadiazole scaffold is susceptible to nucleophilic attack, enabling further diversification of the molecule. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type | Ref |

| 5-methyl-1,3,4-thiadiazole-2-thiol | 2-bromo-1-(4-chlorophenyl)ethanone | 1. KOH; 2. NaBH4; 3. NaH, Alkyl halide | Aliphatic 1,3,4-thiadiazol-2(3H)-one derivative | tandfonline.com |

| 5-(substituted-amino)-1,3,4-thiadiazole-2-thiol | 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide | Room Temperature | Thioether-linked bis-thiadiazole | researchgate.net |

| 2-chloro-1,3,4-thiadiazole | azetidin-3-ol | K2CO3, DMF, 80°C | 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol |

Incorporation of Aromatic and Aliphatic Moieties

The introduction of aromatic and aliphatic side chains onto the 1,3,4-thiadiazole nucleus is crucial for modulating its physicochemical properties. The anticancer effect of 1,3,4-thiadiazole derivatives, for example, is often enhanced by the introduction of an aromatic ring at the 5th position of the core structure. nih.gov

A versatile one-pot method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with various aliphatic or aromatic carboxylic acids in the presence of polyphosphate ester (PPE). mdpi.com This approach is applicable to a range of carboxylic acids, although the poor solubility of some, like terephthalic acid, can limit its effectiveness. mdpi.com Another one-pot, three-component strategy uses aliphatic or aromatic methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) to construct substituted 1,2,3-thiadiazoles. rsc.org

More complex structures can be assembled step-wise. For instance, a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were created, incorporating various aliphatic (methyl, ethyl, allyl, cyclohexyl) and aromatic (phenyl, p-tolyl) groups. researchgate.net The synthesis starts from N-substituted hydrazinecarbothioamides, which are cyclized with carbon disulfide to form the core 5-(substituted-amino)-1,3,4-thiadiazole-2-thiols, ready for further functionalization. researchgate.net

Table 2: Synthesis of Thiadiazoles with Aromatic/Aliphatic Groups

| Precursors | Reagents/Conditions | Moiety Introduced | Yield | Ref |

| Benzoic acid, Thiosemicarbazide | PPE, Chloroform (B151607), 85°C | Phenyl | 72% | mdpi.com |

| Cyclohexanecarboxylic acid, Thiosemicarbazide | PPE, Chloroform, 85°C | Cyclohexyl | 65% | mdpi.com |

| 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol, various alkyl halides | NaH | Various Aliphatic Chains | 42-70% | tandfonline.com |

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, characterized by the azomethine or imine group (–C=N–), are readily synthesized from 2-amino-1,3,4-thiadiazole derivatives. The general method involves the condensation reaction between a primary amine (the 2-amino group of the thiadiazole) and a carbonyl compound (an aldehyde or ketone). ekb.eg

Typically, the synthesis is carried out by refluxing equimolar amounts of the 2-amino-1,3,4-thiadiazole derivative and the desired aldehyde or ketone in a solvent such as absolute ethanol (B145695). researchgate.netorientjchem.org The reaction is often catalyzed by a few drops of an acid, like glacial acetic acid or sulfuric acid, to facilitate the dehydration process. ekb.egresearchgate.net For example, 1,3,4-thiadiazole Schiff bases were prepared by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with various aromatic aldehydes in ethanol under acidic conditions (H2SO4). ekb.eg In another study, a series of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amines were prepared by refluxing the corresponding 2-amino-1,3,4-thiadiazole with 5-nitro-2-furanacrolein in ethanol. orientjchem.org

A Schiff-Mannich base has also been synthesized by combining 2-amino-5-mercapto-1,3,4-thiadiazole, 4-N,N-dimethyl benzaldehyde, and indole (B1671886), demonstrating a multi-component approach to these derivatives. jmchemsci.comjmchemsci.com

Table 3: Synthesis of 1,3,4-Thiadiazole Schiff Bases

| Thiadiazole Precursor | Carbonyl Compound | Conditions | Product Type | Ref |

| 5-amino-1,3,4-thiadiazole-2-thiol (B144363) | Various aldehydes | Absolute ethanol, glacial acetic acid, reflux (2.5-4h) | 5-((substituted-benzylidene)amino)-1,3,4-thiadiazole-2-thiol | researchgate.net |

| 2-amino-5-mercapto-1,3,4-thiadiazole | Aromatic aldehydes | Ethanol, H2SO4 | Imine derivative | ekb.eg |

| 2-amino-5-(p-tolyl)-1,3,4-thiadiazole | 5-nitro-2-furanacrolein | Ethanol, reflux (3h) | N-(3-(5-nitrofuran-2-yl)allylidene)-5-(p-tolyl)-1,3,4-thiadiazol-2-amine | orientjchem.org |

Strategies for Introducing Sulfonamide and Amide Linkers

The incorporation of sulfonamide and amide functionalities is a common strategy to enhance the biological profile of thiadiazole derivatives.

Sulfonamide Linkers: Derivatives containing the sulfonamide group (-SO2NH-) are often synthesized by reacting an amino-substituted thiadiazole with a sulfonyl chloride. A reported synthesis of acridine (B1665455) sulfonamide compounds started with 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, which was used to build an acridine structure. The resulting amino acridine intermediate was then reacted with various sulfonyl chlorides to yield the final sulfonamide derivatives. nih.gov

Amide Linkers: Amide linkages (-CONH-) can be introduced through several methods. A straightforward approach is the reaction of an amino-thiadiazole with an acyl chloride or a carboxylic acid. To discover new antibacterial agents, a series of 1,3,4-thiadiazole derivatives containing an amide moiety were designed and synthesized. acs.org In a detailed synthesis, 5-substituted-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives were prepared, featuring an amide bond. researchgate.net Another extensive series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized by reacting 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides with thiadiazole-2-thiol precursors. researchgate.net An eco-friendly synthesis of spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives was achieved by reacting 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with ketone derivatives in ethanol at room temperature. researchgate.net

Table 4: Introduction of Sulfonamide and Amide Linkers

| Linker Type | Thiadiazole Reactant | Co-reactant | Product | Ref |

| Sulfonamide | Amino acridine intermediate (from a thiadiazole precursor) | Sulfonyl chlorides | Acridine sulfonamide derivative | nih.gov |

| Amide | 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide | Ketone derivatives | Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide | researchgate.netnih.gov |

| Amide | 5-(substituted-amino)-1,3,4-thiadiazole-2-thiol | 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide | N-(thiadiazol-2-yl)-2-((thiadiazol-2-yl)thio)acetamide | researchgate.net |

| Amide | 2-amino-5-styryl-1,3,4-thiadiazole | Phthalic anhydride | Amic acid derivative | chemmethod.com |

Mechanistic Pathways of Key Synthetic Transformations

The most fundamental transformation is the formation of the 1,3,4-thiadiazole ring itself. A widely used and efficient method is the cyclization of thiosemicarbazide or its derivatives. sbq.org.br The proposed mechanism for the reaction between thiosemicarbazide and a carboxylic acid typically proceeds as follows:

A nucleophilic attack from the nitrogen atom of thiosemicarbazide on the sp2 carbon of the carboxylic acid. sbq.org.br

Dehydration of the resulting intermediate. sbq.org.br

An intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, leading to cyclization. sbq.org.br

A second dehydration step occurs, followed by electron migration to form the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.br

When polyphosphate ester (PPE) is used as a condensing agent, the reaction between a carboxylic acid and thiosemicarbazide is proposed to proceed through the intermediate formation of an acylated thiosemicarbazide, which then undergoes cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole. mdpi.com

An alternative mechanistic pathway for forming the 1,3,4-thiadiazole ring is through a Dimroth rearrangement. This involves the rearrangement of a 1,2,4-triazole (B32235) system under the action of a base to form the thermodynamically more stable 1,3,4-thiadiazole system. researchgate.net

The mechanism for the synthesis of 5-styryl-2-amino-1,3,4-thiadiazole involves the reaction of 3-phenyl propenoic acid with thiosemicarbazide in the presence of a dehydrating agent like POCl3. The process follows the general pathway of acylation followed by intramolecular cyclization and dehydration. chemmethod.com

Contemporary Approaches to Green Synthesis for this compound Derivatives

In recent years, significant effort has been directed towards developing environmentally friendly, or "green," synthetic methods for 1,3,4-thiadiazole derivatives. These approaches aim to reduce waste, avoid toxic reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of thiadiazole derivatives from substituted thiosemicarbazide and benzoic acid has been achieved using microwave irradiation (300 W) for just 3 minutes, resulting in high yields of 75-90%. nanobioletters.com This method significantly reduces reaction time compared to conventional heating. nanobioletters.com

One-Pot, Multi-Component Reactions: One-pot reactions that combine multiple steps without isolating intermediates are inherently greener as they reduce solvent usage and waste. A one-pot, three-component synthesis of novel 1,3,4-thiadiazole derivatives has been described using thiocarbohydrazide, a carbonyl compound, and a ketene (B1206846) S,S-acetal in a green reaction medium. researchgate.net Another green method involves the synthesis of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives in ethanol at room temperature, achieving yields up to 90%. researchgate.netnih.gov

Use of Recyclable Catalysts and Benign Solvents: A robust and sustainable protocol involves a one-pot, three-component reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene (B1212753) compounds using vanadium oxide loaded on fluorapatite (B74983) (V2O5/FAp) as a reusable catalyst. rsc.org This reaction proceeds rapidly (25-30 minutes) at room temperature in ethanol, a green solvent, with excellent yields (90-97%) and allows for easy work-up and catalyst recycling. rsc.org The development of methods that utilize non-toxic additives, such as replacing POCl3 or SOCl2 with polyphosphate ester (PPE), also represents a significant step towards greener synthesis. mdpi.com

Table 5: Comparison of Green Synthesis Approaches

| Method | Key Features | Reagents/Catalyst | Conditions | Ref |

| Microwave Synthesis | Rapid reaction, high yield | Thiosemicarbazide, Benzoic acid, POCl3, DMF | 300W Microwave, 3 min | nanobioletters.com |

| Multi-Component Reaction | One-pot, sustainable catalyst | Thiadiazole-amines, Aldehydes | V2O5/FAp catalyst, Ethanol, Room Temp, 25-30 min | rsc.org |

| One-Pot Synthesis | Simple, efficient, green solvent | 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, ketones | Ethanol, Room Temp, 3h | researchgate.net |

| Green Condensing Agent | Avoids toxic reagents | Carboxylic acid, Thiosemicarbazide | Polyphosphate ester (PPE), Chloroform, 85°C | mdpi.com |

Elucidation of Tautomeric Equilibria in 1,3,4 Thiadiazol 2 Ol Systems

Keto-Enol Tautomerism: Characterization and Quantitative Analysis

Derivatives of 1,3,4-thiadiazole (B1197879) featuring a hydroxyl group can undergo keto-enol tautomerism. researchgate.netnih.gov This equilibrium between the keto and enol forms is a dynamic process influenced by various internal and external factors. acs.org

The keto-enol tautomerism in certain 1,3,4-thiadiazole derivatives has been confirmed through various spectroscopic methods, including FTIR, ¹H-NMR, ¹³C-NMR, and UV-Visible spectroscopy. researchgate.netnih.gov For instance, the ¹³C-NMR spectrum of one such derivative showed distinct signals for a ketonic carbon at δ 204.5 ppm and an enolic carbon at δ 155.5 ppm, providing clear evidence of both tautomers. researchgate.netnih.gov

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium of 1,3,4-thiadiazole derivatives. acs.org In nonpolar solvents, the keto tautomer is generally favored, while polar solvents tend to stabilize the enol form. acs.org This shift is attributed to the differential solvation of the tautomers.

Studies have shown that the solvent-induced tautomerism in some 1,3,4-thiadiazole derivatives is more dependent on the solvent's average electric polarizability than its electric dipole moment. acs.orgnih.gov For example, in a study of a novel 1,3,4-thiadiazole derivative, the keto form was favored in the polar aprotic solvent DMSO, whereas the enol form predominated in the non-polar solvent chloroform (B151607). researchgate.netnih.gov

The equilibrium between the keto and enol forms can be quantified by the tautomeric equilibrium constant (KT), which is the ratio of the enol to the keto form. The following table presents data on the solvent-dependent tautomeric equilibrium for a specific 2-hydroxy-Schiff base derivative.

| Solvent | Tautomeric Constant (KT) | Molar Fraction of Keto Form (%) |

|---|---|---|

| Toluene | 0.12 | 11 |

| Acetonitrile | 0.22 | 18 |

| Methanol | 0.63 | 40 |

Data sourced from a study on a 4-substituted phthalimide (B116566) 2-hydroxy-Schiff base, illustrating the principle of solvent-induced tautomeric shifts. sonar.ch

The ratio of tautomers in a solution is also sensitive to changes in temperature. acs.orgnih.gov Studies on β-ketoamides have demonstrated that the chemical shifts of protons involved in intramolecular hydrogen bonds, which stabilize the tautomeric forms, are temperature-dependent. core.ac.uk

For instance, in a study of various β-ketoamides in CDCl₃, the chemical shift of the hydroxyl proton in the Z-enolamide form was observed to change with temperature, indicating a shift in the tautomeric equilibrium. core.ac.uk

| Compound | Temperature (°C) | Chemical Shift (δ ppm) | Δδ/ΔT (ppb·K⁻¹) |

|---|---|---|---|

| I (X = H) | 25 | 14.665 | -1.6 ± 0.1 |

| 35 | 14.650 | ||

| 45 | 14.632 |

This table illustrates the temperature dependence of the hydroxyl proton's chemical shift in a β-ketoamide, serving as an example of how temperature can influence tautomeric equilibria. core.ac.uk

The electronic and steric properties of substituents on the 1,3,4-thiadiazole ring significantly influence the tautomeric equilibrium. acs.orgnih.gov Electron-withdrawing or electron-donating groups can alter the acidity of the protons involved in tautomerization and the stability of the resulting tautomers.

For example, in a study of β-diketones, it was found that bulky substituents, particularly at the α-position, can sterically hinder the formation of the planar β-keto-enol form, thus shifting the equilibrium towards the β-diketo tautomer. rsc.org The electronic nature of the substituents also plays a role in tuning the strength of the intramolecular hydrogen bond that stabilizes the enol form. rsc.org

Temperature Dependence of Tautomeric Ratios

Exploring Other Possible Tautomeric Forms (e.g., Amino-Imino)

In addition to keto-enol tautomerism, 1,3,4-thiadiazole derivatives bearing an amino group can exhibit amino-imino tautomerism. arabjchem.orgresearchgate.net This involves the migration of a proton from the amino group to a ring nitrogen atom, resulting in an imino tautomer.

Theoretical studies on 2-amino-1,3,4-thiadiazole (B1665364) have shown the possibility of proton transfer from the amino group to either the N3 or N4 position of the thiadiazole ring, leading to different imino tautomers. researchgate.net However, computational analyses have consistently indicated that the amino form is the most stable and predominant tautomer, with substituents and solvents having minimal effect on this preference. researchgate.net

It has been established through spectroscopic and computational methods that 2-amino-1,3,4-thiadiazoles exist predominantly in the amino form in both solution and the solid state. arabjchem.orgresearchgate.net

Spectroscopic Probes for Tautomeric Distinction and Quantification

Spectroscopic techniques are indispensable for identifying and quantifying the different tautomeric forms present in a system.

UV-Visible absorption spectroscopy is a powerful tool for distinguishing between keto and enol tautomers, as they typically exhibit characteristic absorption bands at different wavelengths. acs.org In several studies on 1,3,4-thiadiazole derivatives, the absorption spectra recorded in nonpolar solvents showed bands characteristic of the keto tautomer, while in polar solvents, bands corresponding to the enol form were predominant. acs.org

For instance, in the case of certain 1,3,4-thiadiazole derivatives, the keto form is characterized by an absorption maximum in the range of 270–276 nm, corresponding to an n → π* electronic transition within the carbonyl group. In contrast, the enol form often displays a strong absorption maximum at longer wavelengths, around 330 nm.

The following table summarizes the position of absorption maxima for different 1,3,4-thiadiazole derivatives in various solvents, illustrating the shift between tautomeric forms.

| Compound | Solvent | Absorption Maximum (λmax, nm) | Predominant Tautomer |

|---|---|---|---|

| MDFT | Propan-2-ol | ~330 | Enol |

| n-Heptane | ~270-276 | Keto | |

| PhATB | Propan-2-ol | ~330 | Enol |

| n-Heptane | ~270-276 | Keto | |

| 4-CIPhATB | Propan-2-ol | ~330 | Enol |

| n-Heptane | ~270-276 | Keto |

Data compiled from studies on various 1,3,4-thiadiazole derivatives. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Signatures

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the predominant tautomeric forms of 1,3,4-thiadiazole derivatives in the solid state by detecting their characteristic vibrational modes. The presence of distinct absorption bands corresponding to different functional groups allows for the elucidation of the existing tautomeric equilibrium.

For instance, in the case of a novel 1,3,4-thiadiazole derivative, the FTIR spectrum displayed broad absorption bands in the 3436–3255 cm⁻¹ range, which are indicative of the O-H group of the enol tautomer, likely involved in intramolecular hydrogen bonding. mdpi.com Concurrently, strong absorption bands observed between 1707–1655 cm⁻¹ were assigned to the C=O stretching of the keto form. mdpi.com This simultaneous observation of both O-H and C=O stretching vibrations provides clear evidence for the coexistence of both keto and enol tautomers in the solid state. mdpi.com

Similarly, studies on other 1,3,4-thiadiazole derivatives have utilized FTIR to confirm their tautomeric forms. For example, in N-acetylated derivatives, sharp bands around 3309 cm⁻¹ and 3158 cm⁻¹ were attributed to phenolic O-H and secondary amide N-H stretching, respectively, while a sharp band at 1680 cm⁻¹ corresponded to the carbonyl C=O stretching of the amide moiety. mdpi.com The presence of bands below 660 cm⁻¹ can be attributed to the -C-S-C- stretching of the thiadiazole ring and out-of-plane vibrations of hydroxyl O-H bonds. mdpi.com

The keto/enol equilibrium has also been observed in 1,3,4-thiadiazole derivatives with a 2,4-hydroxyphenyl function, where FTIR spectroscopy was used to identify the presence of both tautomeric forms. acs.orgnih.gov

Table 1: Characteristic FTIR Absorption Bands for Tautomeric Forms of 1,3,4-Thiadiazole Derivatives

| Vibrational Mode | Tautomeric Form | Wavenumber (cm⁻¹) | Reference |

| O-H Stretching | Enol | 3436–3255 | mdpi.com |

| C=O Stretching | Keto | 1707–1655 | mdpi.com |

| Phenolic O-H Stretching | Enol | ~3309 | mdpi.com |

| Amide N-H Stretching | Keto | ~3158 | mdpi.com |

| Amide C=O Stretching | Keto | ~1680 | mdpi.com |

| C-S-C Stretching | Thiadiazole Ring | <660 | mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is an indispensable tool for studying tautomeric equilibria in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the identification and quantification of different tautomers.

¹H NMR Spectroscopy: The chemical shifts of protons, particularly those involved in the tautomeric exchange (e.g., NH and OH protons), are highly sensitive to the electronic environment and can be used to distinguish between tautomers. For instance, in a study of a 1,3,4-thiadiazole derivative, the ¹H-NMR spectra recorded in different solvents (methanol, chloroform, and DMSO) showed that the compound exists in both keto and enol forms. mdpi.comresearchgate.net The equilibrium was found to be solvent-dependent, with the keto form being favored in polar aprotic solvents like DMSO, and the enol form dominating in non-polar solvents like chloroform. mdpi.comnih.gov In some cases, the NH proton signal of a specific tautomer can be significantly deshielded due to intramolecular hydrogen bonding, appearing at chemical shifts as high as δ 13.64 ppm. umcs.pl

¹³C NMR Spectroscopy: ¹³C NMR provides direct evidence for the presence of different carbon environments in the tautomeric forms. A key indicator of keto-enol tautomerism is the presence of distinct signals for the ketonic carbon (C=O) and the enolic carbon (C-OH). In one study, the ¹³C-NMR spectrum of a 1,3,4-thiadiazole derivative in DMSO-d6 showed two significant singlets at δ 204.5 ppm and δ 155.5 ppm, which were assigned to the ketonic and enolic carbons, respectively, thus confirming the existence of the keto-enol equilibrium. mdpi.comresearchgate.netnih.gov The chemical shifts of other carbon atoms in the thiadiazole ring and its substituents also provide valuable structural information. d-nb.infonih.govresearchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly powerful for studying tautomerism involving nitrogen atoms, as the chemical shifts of nitrogen are very sensitive to changes in hybridization and bonding. scispace.comresearchgate.netencyclopedia.pub For example, in substituted pyridines, the ¹⁵N chemical shift of the ring nitrogen can vary significantly depending on the position of the tautomeric equilibrium. scispace.com In the context of 1,3,4-thiadiazoles, ¹⁵N NMR can help differentiate between amino and imino tautomers and elucidate the electronic structure of the heterocyclic ring. researchgate.netresearchgate.net Computational methods are often used in conjunction with experimental ¹⁵N NMR to aid in the assignment of chemical shifts. researchgate.netchem-soc.si

Table 2: Representative NMR Data for Tautomeric Forms of 1,3,4-Thiadiazole Derivatives

| Nucleus | Tautomeric Form | Chemical Shift (δ ppm) | Solvent | Reference |

| ¹H | NH (intramolecular H-bond) | 13.64 | DMSO | umcs.pl |

| ¹³C | Ketonic Carbon (C=O) | 204.5 | DMSO-d6 | mdpi.comresearchgate.netnih.gov |

| ¹³C | Enolic Carbon (C-OH) | 155.5 | DMSO-d6 | mdpi.comresearchgate.netnih.gov |

Mass Spectrometry for Differentiation of Tautomeric Isomers

Mass spectrometry (MS) offers a means to differentiate between tautomeric isomers by analyzing their fragmentation patterns. While tautomers have the same molecular weight, their distinct structures can lead to different fragmentation pathways upon ionization.

In the study of a novel 1,3,4-thiadiazole derivative exhibiting keto-enol tautomerism, the mass spectrum showed molecular ions and fragmentation patterns that supported the existence of both forms. mdpi.comresearchgate.net Specifically, the proposed fragmentation mechanisms for the keto and enol forms could explain the observed peaks, providing further evidence for their coexistence. mdpi.comresearchgate.net

Electron impact mass spectrometry (EI-MS) has been used to distinguish between isomeric 1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one and -5-one derivatives. researchgate.net The 7-one derivatives were found to fragment via a retro-Diels-Alder process, which was absent in the 5-one isomers, providing a clear diagnostic tool for differentiation. researchgate.net The fragmentation of 1,3,4-thiadiazoles can often be rationalized by the cleavage of the N-N and C-S bonds within the heterocycle. sci-hub.st

Table 3: Mass Spectrometry in Tautomer Analysis of 1,3,4-Thiadiazole Derivatives

| Tautomeric System | Key Finding | Mass Spectrometry Technique | Reference |

| Keto-enol tautomers | Fragmentation patterns supported the existence of both forms. | MS | mdpi.comresearchgate.net |

| Isomeric 1,3,4-thiadiazolo[3,2-a]pyrimidinones | Diagnostic retro-Diels-Alder fragmentation for the 7-one isomer. | EI-MS | researchgate.net |

Computational Predictions of Tautomeric Stabilities and Interconversion Barriers

Computational chemistry provides a powerful theoretical framework to complement experimental studies of tautomerism. Quantum chemical calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, offering insights that are often difficult to obtain experimentally.

Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to investigate the tautomeric equilibrium of 1,3,4-thiadiazole derivatives. nih.govsciencepublishinggroup.com For instance, calculations on 2-azido-1,3,4-thiadiazole derivatives at the HF, B3LYP, and MP2 levels of theory with the 6-311G(d,p) basis set indicated that the 2-azido-1,3,4-thiadiazole form is more stable than its fused ring tautomer, sci-hub.stmdpi.comspectrabase.comthiadiazolo[3,2-e]tetrazole. sciencepublishinggroup.com

In another study, computational results for a 1,3,4-thiadiazole derivative confirmed that in a polar solvent like methanol, the cis-enol form is the most stable tautomer, with the trans-enol and keto forms having significantly higher relative energies. nih.gov Furthermore, theoretical calculations have been used to investigate the tautomerism of 2,5-disubstituted diazoles, revealing that for hydroxy-substituted compounds, the dioxo form is preferred, while for mercapto or selenyl-substituted compounds, the mixed mercapto/thione or selenyl/selone forms are the most stable. researchgate.net The calculated barriers for intramolecular proton transfer were found to be large, suggesting that tautomerization may not occur readily without a catalyst. researchgate.net

Table 4: Computational Predictions for Tautomers of 1,3,4-Thiadiazole Derivatives

| System | Computational Method | Key Prediction | Reference |

| 2-Azido-1,3,4-thiadiazole | HF, B3LYP, MP2/6-311G(d,p) | 2-Azido form is more stable than the fused ring tautomer. | sciencepublishinggroup.com |

| 1,3,4-Thiadiazole derivative in methanol | Not specified | cis-enol form is the most stable tautomer. | nih.gov |

| 2,5-Disubstituted diazoles | MP2, MP4, CCSD(T) | Dioxo form preferred for hydroxy substitution; mercapto/thione for mercapto substitution. High interconversion barriers. | researchgate.net |

Advanced Spectroscopic Characterization and Photophysical Attributes

Detailed Electronic Absorption Spectroscopy: Transition Analysis and Band Assignments

The electronic absorption spectra of 1,3,4-thiadiazole (B1197879) derivatives provide fundamental insights into their ground-state properties. These spectra are typically characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region, which correspond to electronic transitions between different molecular orbitals.

For many 1,3,4-thiadiazole derivatives, a broad absorption band is observed, which is generally attributed to a π→π* electronic transition within the molecule's chromophoric system. mdpi.comacs.org For instance, in a study of various 1,3,4-thiadiazole derivatives, including 2-amino-5-phenyl-1,3,4-thiadiazole (TB), the absorption spectra in different solvents like ethanol (B145695), butan-1-ol, toluene, and chloroform (B151607) showed characteristic bands. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents attached to the thiadiazole ring. mdpi.comsemanticscholar.org

In some derivatives, such as those with a 2,4-dihydroxyphenyl substituent, the electronic absorption spectra reveal a keto-enol tautomerism. acs.org The absorption spectra recorded in nonpolar solvents often exhibit bands characteristic of the keto tautomer, while in polar solvents, the enol form is predominant. acs.org For example, for 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (MDFT), 4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (PhATB), and 4-(5-(4-chlorophenylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (4-CIPhATB), a characteristic band around 330 nm is visible in polar solvents, indicative of the enol form. In contrast, nonpolar solvents promote the formation of the keto tautomer.

The presence of different substituents and the solvent environment can lead to shifts in the absorption maxima. A bathochromic (red) shift, or a shift to longer wavelengths, is often observed with decreasing solvent polarity for some derivatives. mdpi.com For instance, a slight but noticeable bathochromic shift of the main absorption band was observed for 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) as solvent polarity decreased. mdpi.com This sensitivity to the surrounding medium's polarity is a key characteristic of these compounds. mdpi.com

Furthermore, the aggregation of 1,3,4-thiadiazole molecules can influence the absorption spectra. The formation of N-aggregates can lead to the appearance of new bands, often on the long-wave side of the main absorption peak, which can be explained by Kasha's theory of exciton (B1674681) splitting. mdpi.comnih.gov

Fluorescence Spectroscopy and Intramolecular Photoprocesses

The excited-state properties of 1,3,4-thiadiazole derivatives are particularly noteworthy, often exhibiting complex fluorescence behavior due to various intramolecular photoprocesses.

A key photophysical process observed in certain 1,3,4-thiadiazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.commdpi.com This process typically occurs in molecules that possess both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a nitrogen atom of the thiadiazole ring) in close proximity, allowing for the formation of an intramolecular hydrogen bond. semanticscholar.orgmdpi.com Upon photoexcitation, the acidity and basicity of these groups can increase, leading to the transfer of a proton from the donor to the acceptor. nih.gov This results in the formation of a transient keto-tautomer in the excited state, which then emits fluorescence at a longer wavelength (a large Stokes shift) compared to the normal enol-form emission. mdpi.commdpi.com

The ESIPT phenomenon is often solvent-dependent. In non-polar solvents, the intramolecular hydrogen bond is favored, facilitating ESIPT and leading to dual fluorescence. mdpi.commdpi.com In polar solvents, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular hydrogen bond, often resulting in only a single emission from the enol form. semanticscholar.orgmdpi.com For example, the dual fluorescence of 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) in low-polarity solvents is attributed to ESIPT, while in polar solvents, only a single emission is observed. mdpi.com

Dual fluorescence is a hallmark of many 1,3,4-thiadiazole derivatives and can arise from several mechanisms, with ESIPT being a primary contributor. mdpi.comnih.govmdpi.com This phenomenon is characterized by the appearance of two distinct emission bands in the fluorescence spectrum upon a single excitation wavelength. mdpi.com

In addition to ESIPT, other factors can contribute to or enhance dual fluorescence. These include the formation of twisted intramolecular charge transfer (TICT) states and molecular aggregation. nih.govmdpi.com The interplay of these factors can be complex and is often influenced by the specific molecular structure and the surrounding environment. nih.gov For instance, in some imino-1,3,4-thiadiazole derivatives, dual fluorescence is observed in certain solvents and is strongly related to molecular aggregation. mdpi.com

The relative intensities of the two emission bands can be modulated by solvent polarity, concentration, and temperature. mdpi.comnih.gov For example, for some derivatives, an increase in compound concentration can lead to a significant increase in the intensity of the longer-wavelength emission band, indicating the role of aggregation in the dual fluorescence effect. nih.gov

Aggregation-Induced Emission (AIE) is another fascinating photophysical property observed in some 1,3,4-thiadiazole derivatives. mdpi.commdpi.com In contrast to the more common aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, AIE-active compounds exhibit enhanced fluorescence in the aggregated state. mdpi.com

The AIE effect in 1,3,4-thiadiazoles is often linked to the restriction of intramolecular rotations (RIR) in the aggregated state. mdpi.com In solution, these molecules may have flexible parts that can undergo rotational or vibrational motions, providing non-radiative decay pathways for the excited state and leading to weak fluorescence. When the molecules aggregate, these intramolecular motions are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, resulting in strong fluorescence emission. mdpi.com

In some cases, AIE and ESIPT can occur cooperatively. mdpi.com For example, in certain 1,3,4-thiadiazole derivatives, aggregation can reinforce the ESIPT process, leading to enhanced emission from the keto-tautomer. mdpi.com The interplay between ESIPT and AIE can be particularly pronounced in solvent mixtures, where changes in solvent composition can induce aggregation. mdpi.com

Fluorescence lifetime and quantum yield are crucial parameters for characterizing the excited-state dynamics of 1,3,4-thiadiazole derivatives. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state, while the fluorescence quantum yield (Φ_F) is the ratio of the number of emitted photons to the number of absorbed photons.

Measurements of fluorescence lifetimes can provide valuable information about the different emissive species present in a system. For instance, in systems exhibiting dual fluorescence, two distinct lifetime components may be observed, corresponding to the enol and keto tautomers. mdpi.com The fluorescence lifetimes of 1,3,4-thiadiazole derivatives can be influenced by the solvent environment. mdpi.com For example, for the derivative 3NTI, the fluorescence lifetime varies depending on the polarity of the solvent. mdpi.com

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. For many 1,3,4-thiadiazole derivatives, the quantum yield is sensitive to the solvent and the presence of aggregation. mdpi.com In cases where dual fluorescence is observed, the quantum yield of the long-wavelength emission from the keto-tautomer is often lower than that of the enol form, which can be attributed to competing non-radiative decay processes. mdpi.commdpi.com For some derivatives, the quantum efficiency is demonstrably lower in solvents where dual fluorescence is prominent compared to solvents where single fluorescence from the enol form dominates. mdpi.com

Resonance Light Scattering (RLS) is a powerful spectroscopic technique used to study the aggregation of chromophores in solution. mdpi.comnih.gov The RLS signal arises from the coherent scattering of light by large molecular aggregates, and its intensity is highly sensitive to the size and concentration of these aggregates. acs.org

In the context of 1,3,4-thiadiazole derivatives, RLS measurements have been instrumental in confirming the presence of molecular aggregates and elucidating their role in the observed photophysical phenomena, such as dual fluorescence and AIE. mdpi.comnih.gov An increase in the RLS signal in a particular spectral region often correlates with the formation of aggregates. mdpi.com

For example, for some imino-1,3,4-thiadiazole derivatives, RLS spectra show a considerable increase in intensity in the region where dual fluorescence is observed, providing strong evidence for the involvement of aggregation in this effect. mdpi.com RLS studies have also been used to show that even in solvents where dual fluorescence is not observed, some degree of aggregation may still be present, although it may not be the primary factor driving the photophysical behavior in those specific conditions. nih.gov The technique is particularly useful for confirming the presence of various forms of aggregates, such as dimers and larger N-aggregates. acs.org

Fluorescence Lifetime Measurements and Quantum Yield Determinations

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,3,4-thiadiazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The NMR spectra of 1,3,4-thiadiazole derivatives are characterized by specific chemical shifts that are indicative of the heterocyclic core and its substituents.

¹H NMR: In derivatives of 1,3,4-thiadiazol-2-ol, the proton signals are influenced by the electronic nature of the substituents on the thiadiazole ring. For instance, in N-substituted derivatives, the secondary amine proton (N-H) typically appears as a broad singlet at a downfield chemical shift, often between 8.40 and 11.28 ppm, with its exact position influenced by intramolecular hydrogen bonding. dergipark.org.tr Protons on substituents attached to the ring will show characteristic shifts; for example, methyl groups directly attached to the thiadiazole ring appear as singlets around 2.4-2.5 ppm. d-nb.info

¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon framework. In substituted 1,3,4-thiadiazoles, the carbon atoms of the thiadiazole ring exhibit distinct resonances. The C=N carbon (C2) is typically found in the range of 159-163 ppm, while the carbon adjacent to the sulfur and the substituent (C5) can be shifted further downfield, sometimes to around 163-169 ppm, particularly when influenced by an adjacent secondary amine. dergipark.org.tr

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the thiadiazole ring. This technique is valuable for studying tautomeric equilibria, such as the thione-thiol forms in 1,3,4-thiadiazole systems. researchgate.net Data for related compounds like 5-methyl-1,3,4-thiadiazol-2-ol (B1338050) and 5-methoxy-1,3,4-thiadiazol-2(3H)-one are available in spectral databases, indicating the utility of this technique for the broader class of compounds. nih.govnih.gov

Table 1: Representative NMR Data for 1,3,4-Thiadiazole Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Source(s) |

| ¹H | Secondary Amine (N-H) | 8.40 - 11.28 | dergipark.org.tr |

| ¹H | Aromatic Protons | 6.50 - 8.53 | d-nb.info |

| ¹H | Ring -CH₃ | ~2.5 | d-nb.info |

| ¹³C | Thiadiazole C2 (C=N) | 159.56 - 162.90 | dergipark.org.tr |

| ¹³C | Thiadiazole C5 | 163.77 - 169.01 | dergipark.org.tr |

| ¹³C | Aromatic Carbons | 111 - 155 | d-nb.info |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and establishing the connectivity between atoms, which is crucial for confirming substitution patterns in complex derivatives. researchgate.net

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps in mapping out the proton networks within the molecule's substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is a powerful tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for establishing the connection between substituents and the thiadiazole ring itself. For example, an HMBC correlation between benzylic protons and a thiadiazole ring carbon can confirm the point of attachment. acs.org These techniques were instrumental in determining that substitution with a benzyl (B1604629) moiety occurred specifically at the N-3 nitrogen of the thiadiazole ring in a related compound. acs.org

1H, 13C, and 15N NMR Chemical Shift Analysis and Coupling Patterns

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and are used to identify key functional groups. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 1,3,4-thiadiazole derivatives shows characteristic absorption bands. Key vibrations include:

N-H Stretching: For the amino or imino tautomers, a band appears in the 3100-3400 cm⁻¹ region.

C=O Stretching: In the keto tautomer (1,3,4-thiadiazol-2(3H)-one), a strong carbonyl absorption is expected around 1700 cm⁻¹.

C=N Stretching: The endocyclic C=N bond of the thiadiazole ring typically absorbs in the 1560-1620 cm⁻¹ region. orientjchem.org

C-S Stretching: Vibrations involving the carbon-sulfur bond are found in the fingerprint region, often around 680-720 cm⁻¹. derpharmachemica.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Studies on related derivatives have used Raman spectra to identify the conversion of sulfur-containing additives on metal surfaces, demonstrating the technique's sensitivity to the sulfur environment within the thiadiazole ring. spectroscopyonline.com In computational and experimental studies of substituted thiadiazoles, FT-Raman spectra have been used alongside IR to provide a detailed interpretation of the vibrational modes. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for the 1,3,4-Thiadiazole Core

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Technique | Source(s) |

| N-H Stretch | 3100 - 3400 | IR | tandfonline.com |

| C=O Stretch | ~1700 | IR | |

| C=N Stretch | 1560 - 1620 | IR | orientjchem.org |

| C-S Stretch | 680 - 720 | IR | derpharmachemica.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement of the molecular ion. mdpi.comnih.gov

The electron ionization (EI) mass spectra of 1,3,4-thiadiazole derivatives often show characteristic fragmentation patterns. A common fragmentation pathway involves the elimination of a molecule of nitrogen (N₂) from the molecular ion, which is a signature of the thiadiazole ring system. rsc.org The resulting fragments can provide further structural information about the substituents. For example, the mass spectrum of 2-amino-1,3,4-thiadiazole (B1665364) shows a molecular ion peak and subsequent fragmentation peaks that are consistent with the core structure. nist.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. nih.gov

Studies on derivatives have revealed key structural features of the 1,3,4-thiadiazole system. The crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one confirmed that the molecule exists in the keto form in the solid state. iucr.org The analysis showed that the thiadiazole ring is essentially planar. mdpi.comiucr.org

Computational Chemistry and Theoretical Investigations of 1,3,4 Thiadiazol 2 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of many-body systems. researchgate.netrepositorioinstitucional.mxwikipedia.orgresearchgate.netrsc.orgossila.comq-chem.comuniv-mosta.dz It is particularly effective for calculating the ground-state properties of molecules. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are used to predict their geometric and electronic features. researchgate.netrepositorioinstitucional.mxacs.orgdergipark.org.tr

Optimized Geometries and Conformational Analysis

Theoretical calculations are instrumental in determining the three-dimensional arrangement of atoms in 1,3,4-thiadiazol-2-ol. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. acs.org For instance, in related 1,3,4-thiadiazole structures, the ring is found to be essentially planar, a characteristic confirmed by dihedral angles close to 0°. acs.org

Conformational analysis, which involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also crucial. For derivatives of 1,3,4-thiadiazole, identifying the most stable conformer is achieved by scanning the potential energy surface through the variation of selected dihedral angles. researchgate.net The relative stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonding.

Table 1: Selected Calculated Geometrical Parameters for a 1,3,4-Thiadiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N–N | 1.358 | N/A | ~0 |

| C5–N6 | 1.363 | N/A | N/A |

| N2–C5–N6 | N/A | 123.2 | N/A |

| C5–S3–C4 | N/A | 85.1 | N/A |

Data derived from studies on a related 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) using the B3LYP functional. acs.org

Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.netossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. ossila.comnih.govscience.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. nih.gov For 1,3,4-thiadiazole derivatives, the HOMO and LUMO are often distributed across the π-conjugated system. researchgate.net The energies of these orbitals and their gap are calculated to understand potential charge transfer interactions within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a 1,3,4-Thiadiazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These are representative values and can vary depending on the specific derivative and the computational method used.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netuni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to indicate different potential values on the electron density surface.

Typically, regions of negative potential (often colored red or yellow) are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms. researchgate.net Conversely, areas of positive potential (blue) indicate electron-deficient regions that are prone to nucleophilic attack. For 1,3,4-thiadiazole derivatives, MEP analysis helps in understanding the reactivity patterns and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Local reactivity descriptors, such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule. science.ph These descriptors help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks, providing a more detailed picture of chemical behavior than global descriptors alone. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. wikipedia.orgrsc.org It is a powerful method for calculating electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. repositorioinstitucional.mxresearchgate.netresearchgate.net

By simulating the UV-Vis absorption spectrum, TD-DFT allows for the assignment of electronic transitions between molecular orbitals. researchgate.netmdpi.com For derivatives of 1,3,4-thiadiazole, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the transitions, such as π→π* or n→π* transitions, which are crucial for understanding their photophysical properties. repositorioinstitucional.mxmdpi.com The results are often compared with experimental spectra to validate the computational methodology. dergipark.org.trresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netuniv-mosta.dz By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior and conformational changes of molecules. researchgate.netresearchgate.net

For 1,3,4-thiadiazole derivatives, MD simulations can be employed to investigate their interactions with other molecules, such as solvents or biological macromolecules. wiley.comnih.govnih.gov These simulations can reveal the stability of ligand-protein complexes, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and provide insights into the binding mechanisms of these compounds with biological targets. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mst.dkmdpi.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule are correlated with changes in its biological activity. mst.dk These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.com

A QSAR study was conducted on a series of 1,3,4-thiadiazole-2-thione derivatives, which are structurally similar to this compound, to model their inhibitory activity against carbonic anhydrase IX, a tumor-associated enzyme. nih.gov The study aimed to correlate the inhibitory activity of the compounds with various physicochemical, topological, and electronic descriptors. nih.gov Using stepwise linear regression analysis, a tetra-parametric model was developed that yielded promising results, indicating the utility of the QSAR approach for modeling carbonic anhydrase IX inhibitors. nih.gov

The general process in developing a QSAR model involves several key steps:

Data Set Selection : A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Development : The data is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Validation : The model's statistical significance and predictive ability are rigorously assessed. nih.gov

For instance, a QSAR model for thiazolidine-4-one derivatives identified descriptors for polarizability, electronegativity, and surface area as positively correlated with antitubercular activity. nih.gov Such models provide valuable insights into the structural features essential for the desired biological effect.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. sciforum.net This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. For derivatives of 1,3,4-thiadiazole, docking studies have been instrumental in elucidating their binding modes with various biological targets.

For example, docking studies on 1,3,4-thiadiazole derivatives as potential inhibitors of dihydrofolate reductase (DHFR) , an antitumor target, showed that the compounds effectively interact with the enzyme's active site. sciforum.net The study found that introducing an NH group between the 1,3,4-thiadiazole and aromatic rings led to stronger binding. sciforum.net Specifically, compounds like 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide were identified as promising hits, showing stronger binding than reference compounds. sciforum.net

In another study, 1,3,4-thiadiazole derivatives were investigated as activators of Paraoxonase 1 (PON1) , an enzyme that protects against oxidative stress. nih.gov Molecular docking was used to determine the affinities of the compounds for the PON1 active site, with most of the tested compounds being successfully detected within the active site. nih.gov

Similarly, derivatives have been docked against the estrogen receptor (PDB: 3ERT) to screen for potential anti-breast cancer agents. biointerfaceresearch.com Out of fifty derivatives, two compounds, TOH62 and TF62, exhibited the highest binding energies of -9.36 and -8.85 kcal/mol, respectively, suggesting a strong binding affinity. biointerfaceresearch.com The interaction analysis revealed that the phenolic OH group played a significant role in binding to the target protein. biointerfaceresearch.com

The versatility of the 1,3,4-thiadiazole scaffold has been explored through docking against a range of other targets, including tyrosinase, ADP-sugar pyrophosphatase, and the main protease of the COVID-19 virus (PDB: 6LU7), consistently demonstrating the value of this computational approach in modern drug discovery. nih.govuowasit.edu.iqnih.gov

| Target Protein (PDB ID) | Therapeutic Area | Docking Software | Key Findings | Reference |

|---|---|---|---|---|

| Dihydrofolate Reductase (DHFR) (1DLS) | Antitumor | AutoDock Vina | Compounds effectively interact with the active site; NH linker enhances binding. | sciforum.net |

| Paraoxonase 1 (PON1) | Antioxidant | Schrodinger's Maestro | Most compounds were detected in the active site of PON1. | nih.gov |

| Estrogen Receptor (3ERT) | Anticancer (Breast) | Schrödinger Suite (LigPrep, Glide) | Highest binding energies of -9.36 and -8.85 kcal/mol for lead compounds. | biointerfaceresearch.com |

| Tyrosinase | Tyrosinase Inhibition | Not Specified | A lead compound showed strong binding affinity to mushroom tyrosinase. | nih.gov |

| ADP-sugar pyrophosphatase (NUDT5) | Not Specified | Not Specified | A derivative showed a high binding score of −8.9 kcal/mol. | uowasit.edu.iq |

| COVID-19 Main Protease (6LU7) | Antiviral | Not Specified | Binding energies ranged from -5.4 to -8.1 kcal/mol for synthesized compounds. | nih.govresearchgate.net |

| Sterol 14-demethylase | Antifungal | Not Specified | Docking was used to identify binding modes of potent antifungal candidates. | wiley.com |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a crucial step in the early stages of drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. derpharmachemica.com These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities, such as poor absorption or rapid metabolism, before committing to costly and time-consuming synthesis and in vitro/in vivo testing. idaampublications.in

For various series of 1,3,4-thiadiazole derivatives, ADME properties have been computationally evaluated. In a study of derivatives designed as PON1 activators, ADME prediction results indicated that all compounds were potentially orally bioavailable and possessed drug-like characteristics. nih.gov Similarly, a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors included in silico ADME and toxicity predictions. nih.govresearchgate.net

The QikProp tool within the Schrödinger software suite is frequently used for these predictions. biointerfaceresearch.com It calculates a range of physically significant descriptors to predict ADME properties. For a series of 1,3,4-thiadiazole derivatives screened against the estrogen receptor, key parameters were determined, including the logarithm of aqueous solubility (log S) and the predicted binding constant to human serum albumin (log KHSA). biointerfaceresearch.com

Another commonly used tool is AdmetSAR, which was employed to evaluate 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine and its derivatives. derpharmachemica.com The study provides insight into the physicochemical behavior of the molecules within a biological system and helps to establish a relationship between physicochemical properties and predicted biological activities based on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). derpharmachemica.com

| Compound Series | Prediction Software | Predicted Properties & Key Findings | Reference |

|---|---|---|---|

| 2-[[5-(Aryl)-1,3,4-thiadiazol-2-yl]thio]acetophenones | Schrodinger's Maestro | All compounds were predicted to be potential orally bioavailable drug-like molecules. | nih.gov |

| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | ProTox-II | Evaluated for ADME and toxicity, with most showing acceptable absorption and no BBB permeability. | researchgate.net |

| (Z)-2-(((5-(Aryl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol derivatives | Schrödinger QikProp | Calculated properties included log S (aqueous solubility) and log KHSA (albumin binding). | biointerfaceresearch.com |

| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivatives | AdmetSAR | Synthesized molecules showed acceptable values for various ADME parameters. | derpharmachemica.com |

| N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amines | SwissADME | Properties evaluated included GI absorption and blood-brain barrier (BBB) permeability. | idaampublications.in |

Structure Activity Relationship Sar Studies of 1,3,4 Thiadiazol 2 Ol Derivatives

Correlating Substituent Position and Chemical Nature with Biological Response